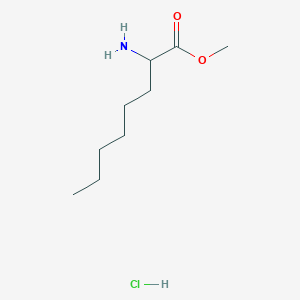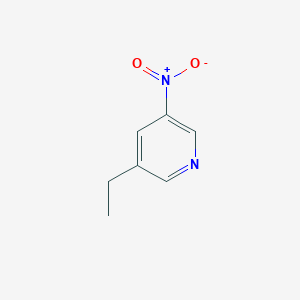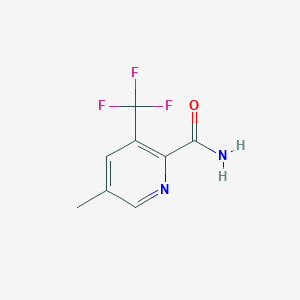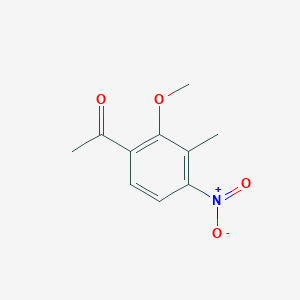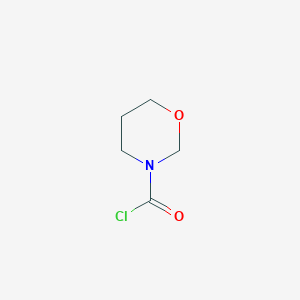
2-Chloro-4,5-dimethyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-3-nitropyridine typically involves the nitration and chlorination of pyridine derivatives. One common method starts with 2,6-dimethyl-4-pyrone as a raw material. The process involves the following steps :
Ammonolysis Aromatization Reaction: The raw material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.
Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Nitration: Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent and nitric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Chloro-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-Chloro-4,5-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acids.
科学的研究の応用
2-Chloro-4,5-dimethyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Chloro-4,5-dimethyl-3-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the chlorine and methyl groups influence the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
Uniqueness
2-Chloro-4,5-dimethyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups at the 4 and 5 positions, along with the nitro and chloro groups, makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
2-chloro-4,5-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3 |
InChIキー |
QYAWTAXDLAJTOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
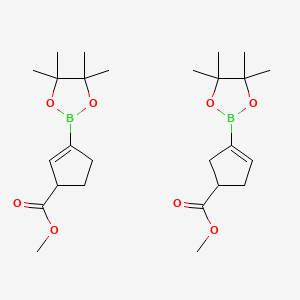
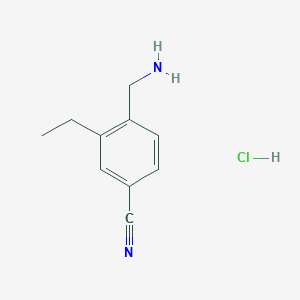

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
